
Hydroxypinacolone retinoate
Overview
Description
Hydroxypinacolone Retinoate (HPR), also known as retinoic acid hydroxypinacolone ester (CAS: 893412-73-2), is a synthetic retinoid derived from vitamin A. Its molecular formula is C₂₆H₃₈O₃ (molecular weight: 398.59 g/mol) . Structurally, HPR is an ester of all-trans retinoic acid (tretinoin) and hydroxypinacolone, enabling direct binding to retinoic acid receptors (RARs) without requiring enzymatic conversion . This property distinguishes it from traditional retinoids like retinol and retinyl esters, which must undergo metabolic activation to exert effects.
Clinical studies report improvements in fine lines, wrinkles, collagen production, and acne lesions . Notably, HPR is approved for use in leave-on cosmetics at concentrations up to 0.3% in China .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxypinacolone retinoate is synthesized through the esterification of all-trans-retinoic acid with hydroxypinacolone . The process involves the reaction of all-trans-retinoic acid with hydroxypinacolone in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction typically takes place in an organic solvent such as ethanol or methanol .
Industrial Production Methods
In industrial settings, this compound is produced using high-pressure homogenization techniques to encapsulate the active ingredients in nanoparticles . This method enhances the stability and transdermal delivery efficiency of the compound, allowing it to penetrate deep into the dermis layer for sustained release of active ingredients .
Chemical Reactions Analysis
Types of Reactions
Hydroxypinacolone retinoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
Scientific Research Applications
Anti-Aging Applications
Mechanism of Action
Hydroxypinacolone retinoate functions by directly activating retinoic acid receptors, leading to increased collagen production and improved skin elasticity. Studies have shown that HPR significantly enhances gene expression related to collagen synthesis and skin remodeling.
Clinical Studies
- A study involving a combination of HPR and retinyl propionate demonstrated superior anti-aging effects in vitro and in vivo. The optimal ratio of these compounds resulted in a significant reduction in wrinkles and improved skin elasticity after eight weeks of use, with minimal adverse effects reported .
- Another clinical trial compared a topical serum containing HPR with a fractional CO2 laser treatment over 16 weeks. Results indicated that the topical application was effective in reducing signs of photodamage, providing a non-invasive alternative to laser treatments .
Acne Treatment
Efficacy in Acne Management
HPR has been incorporated into formulations targeting acne due to its ability to reduce follicular keratinization and seborrhea without the irritation associated with traditional retinoids.
Research Findings
- A fixed combination product containing HPR, retinol glycospheres, and papain glycospheres was evaluated for its effectiveness in treating comedonal-papular mild acne. The treatment resulted in a significant reduction in lesion counts and improvements in skin texture with minimal side effects .
- In comparative studies, HPR was shown to improve skin roughness and scaling significantly over two weeks, demonstrating its potential as an effective acne treatment .
Skin Health Improvement
Overall Skin Condition Enhancement
Beyond anti-aging and acne treatment, HPR has been studied for its broader benefits on skin health.
Key Findings from Research
- A study focused on the effects of HPR on skin hydration, elasticity, and overall appearance showed that it significantly improved these parameters over time. The incorporation of HPR into skincare products led to enhanced skin firmness and reduced wrinkles .
- In organotypic skin models, HPR outperformed other retinoids in stimulating procollagen production while exhibiting lower cytotoxicity. This suggests that HPR can effectively promote skin repair and regeneration without the adverse effects commonly associated with retinoid use .
Summary Table of Applications
Mechanism of Action
Hydroxypinacolone retinoate works by binding to retinoic acid receptors in the skin . This interaction influences cellular processes such as:
Cellular Turnover: Promotes the shedding of old skin cells and stimulates the production of new cells, leading to smoother and more even skin texture.
Collagen Production: Enhances the synthesis of collagen, reducing the appearance of fine lines and wrinkles.
Regulation of Sebum Production: Helps in reducing acne by regulating sebum production and preventing the clogging of pores.
Unlike other retinoids, this compound acts directly without the need for metabolic conversion to retinoic acid, leading to fewer side effects such as irritation .
Comparison with Similar Compounds
Comparison with Similar Retinoids
Mechanism of Action
Key Findings :
- HPR bypasses metabolic steps required by retinol and retinyl esters, enabling faster and more stable activity .
Stability and Efficacy
Key Findings :
- HPR’s esterification with hydroxypinacolone enhances its oxidative stability compared to retinol and tretinoin .
- While tretinoin shows superior efficacy, HPR achieves ~75% of tretinoin’s anti-aging benefits with significantly fewer side effects .
Key Findings :
- HPR’s safety profile is comparable to ethyl lactyl retinoate, a newer derivative designed for minimal irritation .
- Encapsulation technologies (e.g., glycospheres) further enhance HPR’s tolerability in formulations .
Biological Activity
Hydroxypinacolone retinoate (HPR) is a novel retinoid that has gained attention for its potential therapeutic applications in dermatology, particularly in the treatment of acne and photoaging. Unlike traditional retinoids, HPR binds directly to retinoic acid receptors (RARs), allowing it to exert biological effects without the need for metabolic conversion. This characteristic contributes to its efficacy and reduced side effects, making it an attractive alternative to more conventional retinoids like tretinoin.
HPR functions by binding to both RAR and retinoid X receptors (RXRs), which initiates a cascade of biological activities:
- Increased Cell Turnover : HPR promotes the proliferation and differentiation of keratinocytes, enhancing skin renewal.
- Collagen Synthesis : It stimulates collagen production, thereby improving skin elasticity and reducing wrinkles.
- Anti-Inflammatory Effects : HPR exhibits anti-inflammatory properties, which can help mitigate acne and other inflammatory skin conditions.
- Sebum Regulation : It aids in reducing oil production, addressing one of the primary factors in acne development.
- Angiogenesis : HPR upregulates blood vessel synthesis, potentially improving skin health through better nutrient delivery.
Efficacy in Clinical Studies
Several studies have highlighted the efficacy of HPR in various dermatological applications:
- Acne Treatment : A study involving a combination of HPR with retinol glycospheres demonstrated significant improvements in acne severity. The combination therapy resulted in a lower relapse rate compared to traditional treatments, underscoring HPR's effectiveness in managing acne without the irritation typically associated with retinoids .
- Anti-Aging Applications : Research comparing HPR with other retinoids showed that HPR could improve skin texture, reduce fine lines, and enhance overall skin appearance more effectively than retinol and comparable to tretinoin, but with fewer side effects . In a head-to-head study against ablative laser treatments, participants using a topical serum containing HPR achieved significant improvements in signs of aging after 16 weeks .
Comparative Efficacy
The following table summarizes findings from various studies comparing HPR with other retinoids:
Safety Profile
HPR is noted for its favorable safety profile. Unlike traditional retinoids that can cause significant irritation, dryness, and peeling, HPR has been reported to induce minimal side effects. This attribute makes it suitable for sensitive skin types and for use around delicate areas such as the eyes .
Future Directions
Ongoing research continues to explore the full potential of this compound. Investigations are focusing on:
- Long-term Efficacy : Understanding how prolonged use affects skin health and aging.
- Combination Therapies : Evaluating how HPR can be effectively combined with other active ingredients to enhance therapeutic outcomes.
- Mechanistic Studies : Further elucidating the pathways through which HPR exerts its beneficial effects on skin biology.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for confirming the structural identity and purity of HPR in experimental settings?
- Methodological Guidance : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₂₆H₃₈O₃; 398.5870 g/mol) and nuclear magnetic resonance (NMR) spectroscopy to verify ester linkage and hydroxyl-pinacolone moieties. Cross-reference with CAS 893412-73-2 and SMILES strings provided in regulatory databases . For purity assessment, employ HPLC-UV with a C18 column and gradient elution, comparing retention times against certified reference standards.
Q. How should HPR be safely handled and stored to minimize occupational hazards in laboratory workflows?
- Safety Protocols :
- Handling : Use BS-approved fume hoods for weighing and formulation. Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to acute dermal toxicity (H312) .
- Storage : Keep in airtight, light-resistant containers at 2–8°C. Separate from oxidizing agents and acids to prevent degradation .
- Spill Management : Contain spills with sand/vermiculite, transfer to sealed containers, and dispose via certified waste handlers .
Q. What experimental controls are critical when assessing HPR's stability in formulation studies?
- Design Considerations :
- Include inert solvents (e.g., dimethyl sulfoxide) to minimize hydrolysis.
- Monitor temperature, pH, and light exposure using accelerated stability testing (ICH Q1A guidelines).
- Use LC-MS to quantify degradation products (e.g., retinoic acid) over time .
Advanced Research Questions
Q. How can researchers resolve contradictions between HPR's reported low dermal irritation and its acute toxicity classification (Category 4)?
- Analytical Approach :
- Compare test models: Cosmetic studies () often use reconstructed human epidermis (RhE) models at ≤0.3% concentrations, while SDS data ( ) derive from higher doses in animal studies.
- Conduct dose-response studies in ex vivo skin models to identify thresholds for irritation.
- Evaluate formulation matrices (e.g., encapsulation in liposomes) to mitigate toxicity while retaining efficacy .
Q. What methodologies are suitable for tracking HPR's metabolic fate in keratinocyte models?
- Technical Recommendations :
- Use tritium-labeled HPR ([³H]-retinoic acid-11,12) for intracellular tracing via liquid scintillation counting .
- Combine with RNA-seq to correlate metabolite levels with retinoic acid receptor (RAR) activation pathways .
- Validate findings with LC-MS/MS to detect retinoic acid derivatives in cell lysates .
Q. How can the PICOT framework be applied to design a clinical study on HPR's efficacy in acne treatment?
- PICOT Structure :
- P : Adolescents with moderate acne (IGA score ≥3).
- I : Topical 0.2% HPR gel daily.
- C : 0.025% tretinoin cream.
- O : Reduction in inflammatory lesion count (ILC) at 12 weeks.
- T : 12-week double-blind RCT.
Q. What strategies address the lack of ecotoxicological data for HPR in environmental risk assessments?
- Research Design :
- Perform OECD 201/202 algal and Daphnia assays to estimate EC₅₀ values.
- Use quantitative structure-activity relationship (QSAR) models to predict biodegradability and bioaccumulation potential .
- Partner with wastewater treatment facilities to analyze HPR residues in effluent using SPE-LC-MS .
Q. Data Interpretation and Contradictions
Q. How should researchers reconcile discrepancies in HPR's reported stability across studies?
- Critical Analysis :
- Review formulation additives (e.g., tocopherol in Symrise’s SymRenew™ HPR) that may stabilize HPR in commercial products .
- Replicate stability protocols under controlled conditions (e.g., ISO 17025) to isolate degradation factors (e.g., UV exposure, pH shifts) .
Q. What statistical approaches are recommended for analyzing HPR's dose-dependent effects on collagen synthesis?
- Methodology :
- Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values in fibroblast cultures.
- Apply ANOVA with post-hoc Tukey tests to compare collagen-I ELISA results across treatment groups .
Q. Ethical and Regulatory Considerations
Q. How can researchers align HPR studies with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?
Properties
IUPAC Name |
(3,3-dimethyl-2-oxobutyl) (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O3/c1-19(14-15-22-21(3)13-10-16-26(22,7)8)11-9-12-20(2)17-24(28)29-18-23(27)25(4,5)6/h9,11-12,14-15,17H,10,13,16,18H2,1-8H3/b12-9+,15-14+,19-11+,20-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPLFRLIWKRQFT-XUJYDZMUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OCC(=O)C(C)(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OCC(=O)C(C)(C)C)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893412-73-2 | |
Record name | Hydroxypinacolone retinoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0893412732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxypinacolone Retinoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYPINACOLONE RETINOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJ3V2F02E1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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